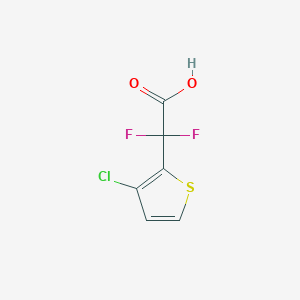

2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid

Descripción

2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid is a fluorinated carboxylic acid derivative featuring a thiophene ring substituted with a chlorine atom at the 3-position. The difluoroacetic acid moiety enhances metabolic stability and bioavailability, while the thiophene ring contributes aromaticity and electronic effects, influencing reactivity and target interactions .

Propiedades

Fórmula molecular |

C6H3ClF2O2S |

|---|---|

Peso molecular |

212.60 g/mol |

Nombre IUPAC |

2-(3-chlorothiophen-2-yl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C6H3ClF2O2S/c7-3-1-2-12-4(3)6(8,9)5(10)11/h1-2H,(H,10,11) |

Clave InChI |

IZBBWWBLQYSIAE-UHFFFAOYSA-N |

SMILES canónico |

C1=CSC(=C1Cl)C(C(=O)O)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-chlorothiophene with difluoroacetic acid under specific conditions, such as the presence of a catalyst or under reflux .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Dechlorinated thiophene derivatives.

Substitution: Thiophene derivatives with new functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Mecanismo De Acción

The mechanism by which 2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid exerts its effects involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological responses. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparación Con Compuestos Similares

Structural and Electronic Differences

Key analogs for comparison include:

MHY3200 (2-(4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic acid): Contains a benzo-thiazole ring instead of thiophene. Demonstrates potent PPARα agonist activity (EC₅₀ ~1 μM) and hepatoprotective effects against NAFLD . The benzo-thiazole group enhances π-π stacking and hydrogen bonding with PPARα receptors compared to thiophene.

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic Acid:

- Dichlorophenyl substituent increases lipophilicity and electron-withdrawing effects, favoring nucleophilic substitution reactions.

- Used as a pesticide intermediate .

2-(4-Bromophenyl)-2,2-difluoroacetic Acid (CAS 913574-93-3):

- Bromine’s larger atomic radius increases steric hindrance, reducing reaction rates in crowded environments compared to chlorine-substituted analogs .

2-(4-Chlorophenyl)-2,2-difluoroacetic Acid (CAS 475301-73-6):

- Para-chloro substitution optimizes dipole interactions in crystal packing, improving crystallinity .

NSAID Analogs (e.g., 2d in ): Amino-linked dichlorophenyl derivatives exhibit anti-inflammatory properties but face metabolic activation risks due to quinone-imine formation .

Physicochemical Properties and Reactivity

*Data inferred from analogs.

- Electronic Effects: Fluorine atoms increase the acidity of the carboxylic acid group (pKa ~1.5–2.5), enhancing solubility in polar solvents .

- Steric Factors: Thiophene’s planar structure reduces steric hindrance compared to bulkier benzo-thiazole or substituted phenyl groups, favoring reactions at the α-carbon .

Actividad Biológica

2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid is a fluorinated organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of difluoroacetic acids, which are known for their diverse applications in medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of 2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid is C₆H₄ClF₂O₂S. It features a chlorothiophene ring, which contributes to its unique reactivity and biological profile. The presence of difluoroacetyl moiety enhances its lipophilicity and stability in biological systems.

The biological activity of 2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. The difluoromethyl group is particularly notable for its role in enhancing the compound's binding affinity to target proteins.

Biological Activity Overview

Research has indicated multiple biological activities associated with 2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : In vitro assays indicate that the compound has significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Preliminary data suggest that 2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | |

| HeLa (Cervical Cancer) | 12.3 | |

| A549 (Lung Cancer) | 18.7 |

Case Studies

Several case studies have explored the biological effects of 2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid:

- Cytotoxicity in Breast Cancer Cells : A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with an IC50 value of 15.5 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, 2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid showed remarkable efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent .

- Inflammation Modulation : A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.